molecular formula C14H14Cl2N4O B2820427 {3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine dihydrochloride CAS No. 1803570-79-7

{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine dihydrochloride

Cat. No.: B2820427
CAS No.: 1803570-79-7
M. Wt: 325.19
InChI Key: PHROVKCXSABISK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives with high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced heterocycles .

Mechanism of Action

The mechanism of action of [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of the α4β2 receptor, affecting the potency of acetylcholine-related events . This modulation can influence cognitive function and pain alleviation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine apart is its specific combination of the pyridine and oxadiazole rings, which confer unique electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O.2ClH/c15-9-10-2-1-3-12(8-10)14-17-13(18-19-14)11-4-6-16-7-5-11;;/h1-8H,9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHROVKCXSABISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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